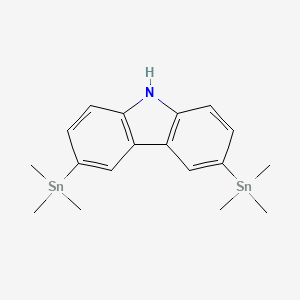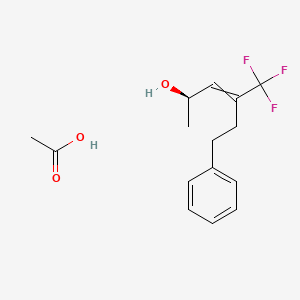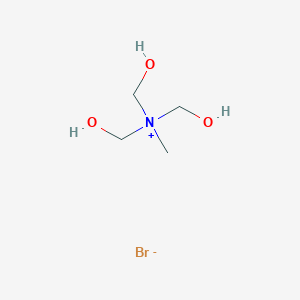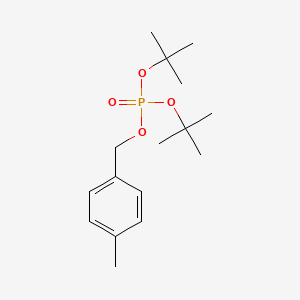
Di-tert-butyl (4-methylphenyl)methyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-tert-butyl (4-methylphenyl)methyl phosphate is an organophosphorus compound characterized by the presence of two tert-butyl groups, a methyl group attached to a phenyl ring, and a phosphate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl (4-methylphenyl)methyl phosphate typically involves the reaction of 4-methylbenzyl chloride with di-tert-butyl phosphite under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired phosphate ester. The reaction mixture is usually heated to promote the reaction and then purified through distillation or chromatography to obtain the pure product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Di-tert-butyl (4-methylphenyl)methyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Hydrolysis: In the presence of water or aqueous acids, the compound can hydrolyze to form phosphoric acid derivatives and tert-butyl alcohol.
Substitution: The phosphate group can be substituted with other nucleophiles, leading to the formation of different organophosphorus compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products:
Oxidation: Higher oxidation state phosphates.
Hydrolysis: Phosphoric acid derivatives and tert-butyl alcohol.
Substitution: Various organophosphorus compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Di-tert-butyl (4-methylphenyl)methyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly as a prodrug to enhance bioavailability.
Industry: Utilized as an additive in polymer production to improve material properties and stability.
Wirkmechanismus
The mechanism of action of Di-tert-butyl (4-methylphenyl)methyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it can affect cellular pathways by modulating the activity of key proteins involved in signal transduction .
Vergleich Mit ähnlichen Verbindungen
- Bis(2,4-di-tert-butylphenyl)phosphate
- 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate
- Bis(p-nonylphenyl)phosphate
Comparison: Di-tert-butyl (4-methylphenyl)methyl phosphate is unique due to its specific structural features, such as the presence of a methyl group on the phenyl ring and two tert-butyl groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill .
Eigenschaften
CAS-Nummer |
820208-42-2 |
|---|---|
Molekularformel |
C16H27O4P |
Molekulargewicht |
314.36 g/mol |
IUPAC-Name |
ditert-butyl (4-methylphenyl)methyl phosphate |
InChI |
InChI=1S/C16H27O4P/c1-13-8-10-14(11-9-13)12-18-21(17,19-15(2,3)4)20-16(5,6)7/h8-11H,12H2,1-7H3 |
InChI-Schlüssel |
CTNDQPGJSNSQFH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)COP(=O)(OC(C)(C)C)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-Dimethyl-1-phenyl-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12525860.png)
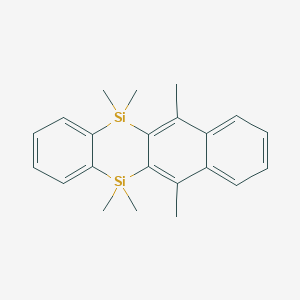
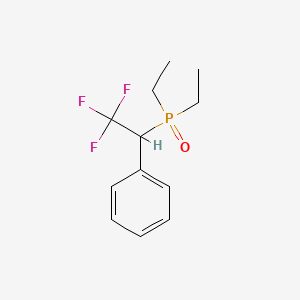
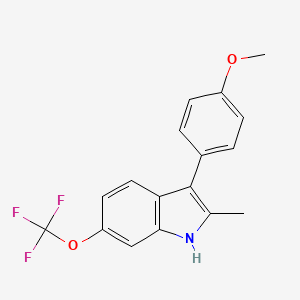
![N-(2-Chloroethyl)-N'-[3-(hydroxymethyl)phenyl]urea](/img/structure/B12525889.png)

![Methyl 4-{(E)-[(naphthalen-1-yl)methylidene]amino}butanoate](/img/structure/B12525896.png)
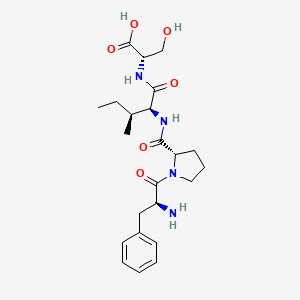
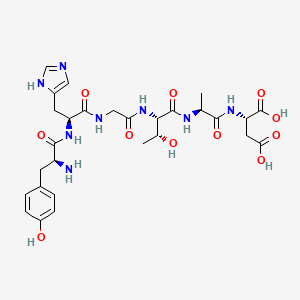
![2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12525906.png)
